molecular formula C10H17NO6 B071616 4-Amino-4-(2-carboxyethyl)heptanedioic acid CAS No. 176738-98-0

4-Amino-4-(2-carboxyethyl)heptanedioic acid

Cat. No. B071616
M. Wt: 247.24 g/mol
InChI Key: UOPIUZMVWLTGPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds analogous to 4-Amino-4-(2-carboxyethyl)heptanedioic acid involves complex organic reactions. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral, rigid analogue of 2-aminoadipic acid, was achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate with a key step being the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate by 1-bromo-2-chloroethane (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-4-(2-carboxyethyl)heptanedioic acid has been a subject of study, revealing intricate details about their conformation and stability. For example, the synthesis and structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a conformationally constrained gamma-turn mimic were carried out, showing the potential of these compounds to mimic protein secondary structures (Park et al., 2008).

Chemical Reactions and Properties

Research into the chemical reactions and properties of compounds like 4-Amino-4-(2-carboxyethyl)heptanedioic acid has led to insights into their reactivity and potential applications. Cross-Claisen condensation of N-Fmoc-Amino Acids provided a route to heterocyclic γ-Amino Acids, demonstrating the versatility and reactivity of these compounds in forming structurally complex and functionally diverse derivatives (Mathieu et al., 2015).

Scientific Research Applications

  • Synthesis of Amino-Differentiated Diaminopimelic Acid (DAP) and Biologically Active Analogues : A study by Shireman and Miller (2001) demonstrated the use of a similar compound, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, derived from cycloheptadiene. This compound is pivotal in synthesizing amino-differentiated DAP and biologically active analogues, indicating the potential of 4-amino-4-(2-carboxyethyl)heptanedioic acid in similar syntheses (Shireman & Miller, 2001).

  • Study of Mixed Aggregates in Liquid Crystalline Phases : Karlovská et al. (2007) explored the formation of mixed aggregates of a related compound, 4-(2-carboxyethyl)-4-[(icosyloxycarbonyl)amino]heptanedioic acid, with dipalmitoylphosphatidylcholine in water. This research highlights the potential of 4-amino-4-(2-carboxyethyl)heptanedioic acid in studying fluid bilayer formations and their transitions in liquid crystalline phases (Karlovská et al., 2007).

  • Formation of Supramolecular Networks : Ermer, Kusch, and Roebke (2003) studied the molecule 4,4-bis(2-carboxyethyl)heptanedioic acid, similar to 4-amino-4-(2-carboxyethyl)heptanedioic acid, and its ability to form hollow, interpenetrating diamond-like networks in tetragonal crystals. This study indicates the potential use of 4-amino-4-(2-carboxyethyl)heptanedioic acid in forming unique crystal structures and networks (Ermer, Kusch, & Roebke, 2003).

  • Role in Glutamic Acid Modifications and Biological Functions : A study by Shah and Khan (2020) on 4-carboxyglutamate, a modification of glutamic acid, highlights the importance of such modifications in blood coagulation and their potential roles in diseases like osteoporosis and atherosclerosis. Given the structural similarity, 4-amino-4-(2-carboxyethyl)heptanedioic acid could play a similar role in biochemical pathways (Shah & Khan, 2020).

properties

IUPAC Name

4-amino-4-(2-carboxyethyl)heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c11-10(4-1-7(12)13,5-2-8(14)15)6-3-9(16)17/h1-6,11H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIUZMVWLTGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC(=O)O)(CCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

239798-47-1
Record name Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239798-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20327721
Record name 4-Amino-4-(2-carboxyethyl)heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-(2-carboxyethyl)heptanedioic acid

CAS RN

176738-98-0
Record name 4-Amino-4-(2-carboxyethyl)heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Karasugi, H Kitagishi, K Kano - Bioconjugate chemistry, 2012 - ACS Publications
A supramolecular diatomic receptor, hemoCD, was modified with PEGylated dendrons to extend its circulation time in the bloodstream. The core component was 4-oxo-4-[[4-(10,15,20-…
Number of citations: 23 pubs.acs.org
ZQ Zhao, Y Yang, W Fang, S Liu - Nuclear medicine and biology, 2016 - Elsevier
Introduction This study sought to evaluate a 99m Tc-labeled trimeric cyclic RGD peptide ( 99m Tc-4P-RGD 3 ) as the new radiotracer for tumor imaging. The objective was to compare its …
Number of citations: 29 www.sciencedirect.com
ZQ Zhao, S Ji, XY Li, W Fang, S Liu - Applied Radiation and Isotopes, 2019 - Elsevier
68 Ga-labeled cyclic RGD dimers and trimer were evaluated as PET radiotracers. It was found that the linker group had little impact on α v β 3 binding affinity of RGD dimers, which …
Number of citations: 11 www.sciencedirect.com

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